molecular formula C16H16N4OS2 B12174828 5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide

5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B12174828
M. Wt: 344.5 g/mol
InChI Key: HSHIZZOXTFXFHA-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

For the specific compound , the synthesis might involve:

    Formation of the thiazole ring: Reacting 2-bromoacetophenone with thiourea to form 2-aminothiazole.

    Substitution reactions: Introducing the isopropyl and methyl groups through alkylation reactions.

    Coupling with pyridine derivative: Using a palladium-catalyzed cross-coupling reaction to attach the pyridin-4-yl group to the thiazole ring.

    Formation of the carboxamide: Reacting the intermediate with an appropriate carboxylic acid derivative to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

    Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to the bioactivity of the thiazole ring.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiazole ring can interact with various biological targets, including DNA, proteins, and enzymes, through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: Similar structure but with different substituents, leading to different biological activities.

    2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

5-isopropyl-2-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)thiazole-4-carboxamide is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of both isopropyl and methyl groups, along with the pyridin-4-yl substituent, can influence its binding affinity and specificity towards various biological targets.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H16N4OS2/c1-9(2)14-13(18-10(3)23-14)15(21)20-16-19-12(8-22-16)11-4-6-17-7-5-11/h4-9H,1-3H3,(H,19,20,21)

InChI Key

HSHIZZOXTFXFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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